In-Depth Technical Guide to the Physical Properties of 2-Bromo-4-iodobenzoic Acid
In-Depth Technical Guide to the Physical Properties of 2-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-4-iodobenzoic acid. Due to the limited availability of experimentally determined data for this specific isomer, this guide also includes computed values and data for related isomers to provide a broader context for researchers. All quantitative data is summarized in a structured table for ease of comparison. Furthermore, detailed, generalized experimental protocols for key physical property determination are provided, alongside a visualization of the logical relationships between these properties.
Core Physical Properties
2-Bromo-4-iodobenzoic acid is a halogenated aromatic carboxylic acid. Its physical properties are influenced by the presence of the bromine and iodine atoms, as well as the carboxylic acid functional group. These substituents affect its molecular weight, polarity, and intermolecular forces, which in turn determine its melting point, boiling point, solubility, and acidity.
Quantitative Data Summary
The following table summarizes the available quantitative physical property data for 2-Bromo-4-iodobenzoic acid and its related isomers. It is crucial to distinguish between experimentally determined and computationally predicted values.
| Property | 2-Bromo-4-iodobenzoic acid | 3-Bromo-4-iodobenzoic acid | 4-Iodobenzoic acid | Notes |
| Molecular Formula | C₇H₄BrIO₂[1] | C₇H₄BrIO₂[2] | C₇H₅IO₂[3][4][5] | - |
| Molecular Weight | 326.91 g/mol [1] | 326.914 g/mol [2] | 248.02 g/mol [4][5] | - |
| Melting Point | No experimental data found | 242-243 °C[2] | 270–273 °C[3][4] | Experimental |
| Boiling Point | No experimental data found | No experimental data found | 318.5±25.0 °C[4] | Predicted |
| Density | 2.3±0.1 g/cm³ | No data found | 2.18 g/cm³[3] | Computed for 2-Bromo-4-iodobenzoic acid, Experimental for 4-Iodobenzoic acid |
| XLogP3 | 2.9[1] | 2.75190[2] | - | Computed |
| pKa | No experimental data found | No experimental data found | No experimental data found | - |
| Aqueous Solubility | No experimental data found | No experimental data found | 0.04 g/L (25 ºC)[4] | Experimental |
| Solubility in Organic Solvents | No specific data found. Likely soluble in polar organic solvents. | No specific data found | Soluble in alcohol and ether[5] | General Qualitative |
Experimental Protocols
The following are detailed, generalized methodologies for determining key physical properties of solid organic compounds like 2-Bromo-4-iodobenzoic acid.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline 2-Bromo-4-iodobenzoic acid is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated rapidly at first to determine an approximate melting range. The apparatus is then allowed to cool.
-
Measurement: A fresh sample is heated again, with the rate of heating slowed to 1-2 °C per minute as the approximate melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Determination of Solubility (Isothermal Equilibrium Method)
Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Apparatus:
-
Vials with screw caps
-
Constant temperature shaker bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: An excess amount of 2-Bromo-4-iodobenzoic acid is added to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, acetone).
-
Equilibration: The vials are sealed and placed in a constant temperature shaker bath. They are agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Sample Collection and Preparation: After equilibration, the vials are allowed to stand to let undissolved solid settle. A known volume of the supernatant is carefully withdrawn using a pipette and filtered to remove any suspended particles.
-
Analysis: The filtered solution is then diluted to an appropriate concentration. The concentration of the solute is determined using a suitable analytical technique such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a standard calibration curve.
-
Calculation: The solubility is calculated and expressed in units such as g/L or mol/L.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Analytical balance
Procedure:
-
Sample Preparation: A precisely weighed amount of 2-Bromo-4-iodobenzoic acid is dissolved in a suitable solvent, which is typically a mixture of water and an organic co-solvent (e.g., ethanol or methanol) to ensure solubility.
-
Titration Setup: The beaker containing the dissolved acid is placed on a magnetic stirrer, and the pH electrode is immersed in the solution. The burette is filled with the standardized strong base solution.
-
Titration: The initial pH of the acid solution is recorded. The base is added in small, known increments, and the pH is recorded after each addition, allowing the reading to stabilize. The additions are smaller near the expected equivalence point.
-
Data Analysis: The data of pH versus the volume of base added is plotted to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph or by calculating the first and second derivatives of the titration curve.
Logical Relationships of Physical Properties
The physical properties of 2-Bromo-4-iodobenzoic acid are interconnected. The molecular structure dictates the intermolecular forces, which in turn influence the bulk properties of the compound. The following diagram illustrates these relationships.
Caption: Interdependence of 2-Bromo-4-iodobenzoic acid's physical properties.
